(4S,6S)-4-hydroxy-6-methyl-piperidin-2-one is a chiral piperidine derivative characterized by a hydroxyl group at the fourth position and a methyl group at the sixth position of the piperidine ring. Its molecular formula is C₈H₁₅NO, and it features a piperidinone structure, which is significant in various chemical and biological contexts. The compound exhibits stereochemistry, with specific configurations at the 4 and 6 positions contributing to its unique reactivity and biological properties.
The reactivity of (4S,6S)-4-hydroxy-6-methyl-piperidin-2-one can be attributed to its functional groups. It can undergo several types of reactions:
Several synthetic routes exist for producing (4S,6S)-4-hydroxy-6-methyl-piperidin-2-one:
The applications of (4S,6S)-4-hydroxy-6-methyl-piperidin-2-one span various fields:
Interaction studies involving (4S,6S)-4-hydroxy-6-methyl-piperidin-2-one focus on:
Several compounds share structural similarities with (4S,6S)-4-hydroxy-6-methyl-piperidin-2-one. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Methylpiperidin-4-one | Methyl group at position 1 | Lacks hydroxyl group; different reactivity profile |
| 4-Hydroxypiperidine | Hydroxyl at position 4 | Does not have a methyl substituent at position 6 |
| 2-Piperidone | Ketone at position 2 | No hydroxyl or methyl substituents |
| 3-Hydroxypiperidine | Hydroxyl at position 3 | Different stereochemistry; affects biological activity |
The presence of both a hydroxyl and a methyl group at specific positions distinguishes (4S,6S)-4-hydroxy-6-methyl-piperidin-2-one from these similar compounds, potentially enhancing its biological activity and utility in synthetic applications.